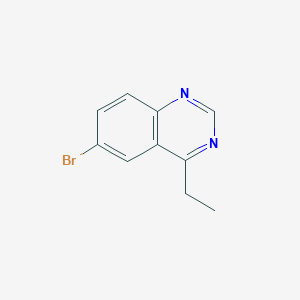

6-Bromo-4-ethylquinazoline

Beschreibung

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocycles are a cornerstone of modern chemical research, with their structures forming the basis of a vast array of natural products, pharmaceuticals, agrochemicals, and functional materials. nih.govrsc.org These cyclic organic compounds, which contain at least one nitrogen atom within their ring structure, exhibit diverse chemical and biological activities. Their prevalence in FDA-approved drugs, accounting for approximately 60% of unique small-molecule therapeutics, underscores their importance in medicinal chemistry. nih.govacs.org The presence of nitrogen atoms in these scaffolds allows for crucial hydrogen bonding interactions with biological targets like DNA, often enhancing their therapeutic effects. nih.govacs.org The structural diversity and reactivity of nitrogen-containing heterocycles make them versatile building blocks in the synthesis of complex molecules and have led to their use as ligands in catalysis and as functional materials. rsc.org

The Quinazoline (B50416) Scaffold: Core Structure and Foundational Research Relevance

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a prominent member of the nitrogen-containing heterocycle family. researchgate.net This core structure is found in over 200 naturally occurring alkaloids and serves as a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets. researchgate.netbldpharm.com The stability of the quinazolinone ring, an oxidized form of quinazoline, towards metabolic processes like oxidation, reduction, and hydrolysis further enhances its appeal in the development of therapeutic agents. evitachem.com The foundational relevance of the quinazoline scaffold is highlighted by its presence in numerous FDA-approved drugs, particularly in the field of oncology. researchgate.netresearchgate.net

Overview of Substituted Quinazoline Derivatives in Academic Investigations

The versatility of the quinazoline scaffold has spurred extensive academic research into its substituted derivatives. By modifying the core structure at various positions, researchers can fine-tune the physicochemical and biological properties of these compounds. Investigations have explored a wide array of substitutions, leading to the discovery of quinazoline derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. acs.org The synthesis of these derivatives often involves multi-step reaction sequences, and contemporary research focuses on developing more efficient and environmentally friendly synthetic methodologies. sfu.ca

Research Landscape and Specific Focus on 6-Bromo-4-ethylquinazoline

Within the vast landscape of quinazoline research, specific substituted derivatives are often investigated for their unique properties and potential applications. This compound is one such compound that has appeared in the scientific literature as a valuable intermediate in the synthesis of more complex molecules. Its structure, featuring a bromine atom at the 6-position and an ethyl group at the 4-position, provides specific points for further chemical modification. The bromine atom, in particular, can be readily displaced or involved in cross-coupling reactions, making it a key handle for synthetic transformations. Research involving this compound has primarily focused on its utility as a building block in the development of novel compounds with potential therapeutic applications. sfu.cagoogle.com

Structure

3D Structure

Eigenschaften

CAS-Nummer |

602330-33-6 |

|---|---|

Molekularformel |

C10H9BrN2 |

Molekulargewicht |

237.10 g/mol |

IUPAC-Name |

6-bromo-4-ethylquinazoline |

InChI |

InChI=1S/C10H9BrN2/c1-2-9-8-5-7(11)3-4-10(8)13-6-12-9/h3-6H,2H2,1H3 |

InChI-Schlüssel |

AIMIGFJHYPDTEN-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=NC=NC2=C1C=C(C=C2)Br |

Herkunft des Produkts |

United States |

Physicochemical Properties of 6 Bromo 4 Ethylquinazoline

The fundamental physicochemical properties of 6-bromo-4-ethylquinazoline are summarized in the table below. These properties are crucial for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrN₂ | nih.gov |

| Molecular Weight | 237.10 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| SMILES | CCC1=NC=NC2=C1C=C(C=C2)Br | nih.gov |

| InChIKey | AIMIGFJHYPDTEN-UHFFFAOYSA-N | nih.gov |

| Exact Mass | 235.99491 Da | nih.gov |

| Topological Polar Surface Area | 25.8 Ų | nih.gov |

| Heavy Atom Count | 13 | nih.gov |

| Complexity | 174 | nih.gov |

Reactivity and Chemical Transformations of 6 Bromo 4 Ethylquinazoline

Reactivity of the Bromine Substituent

The bromine atom at the 6-position of the quinazoline (B50416) ring is a versatile handle for synthetic modifications, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing aryl halides. In the context of 6-bromo-4-ethylquinazoline, the electron-withdrawing nature of the quinazoline ring system facilitates the displacement of the bromide ion by various nucleophiles. The rate of these reactions is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.comdalalinstitute.com While the chlorine atom at the 4-position of a quinazoline ring is generally more reactive towards nucleophilic substitution than a bromine atom at the 6-position, the bromine still provides a viable site for such transformations. mdpi.commdpi.com The reactivity order in nucleophilic aromatic substitution is typically F > Cl > Br > I, as the rate-determining step is usually the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Common nucleophiles used in SNAr reactions with bromoquinazolines include amines, alkoxides, and thiolates, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. rsc.orgontosight.ai For instance, reacting 6-bromo-4-chloroquinazoline (B1286153) with an aniline (B41778) derivative in the presence of a base like potassium carbonate results in the substitution of the chlorine at the 4-position, highlighting the higher reactivity of this position. nih.gov However, under specific conditions, the bromine at the 6-position can also be targeted.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine substituent at the 6-position of this compound makes it an excellent substrate for these transformations. eie.gr

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent (boronic acid or ester) with an organic halide. yonedalabs.comtcichemicals.com The reaction of this compound with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base would yield the corresponding 6-aryl or 6-heteroaryl-4-ethylquinazoline. nih.govcore.ac.uk The general order of reactivity for aryl halides in Suzuki-Miyaura coupling is I > Br > Cl. mdpi.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of this compound with a terminal alkyne would result in the formation of a 6-alkynyl-4-ethylquinazoline derivative. researchgate.net This reaction is known for its mild conditions and tolerance of various functional groups. washington.edu The reactivity of the halide in Sonogashira coupling follows the general trend: vinyl iodide > vinyl bromide > aryl iodide > aryl bromide > aryl chloride. wikipedia.org

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions with Bromoquinazolines

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | 6-Bromo-4-methylpyridin-2-yl)-4-phenylpiperazine, Arylboronic acid | Pd catalyst, Base | Aryl-substituted pyridine (B92270) derivative | core.ac.uk |

| Sonogashira | 6-Bromo-2,4-dichloroquinazoline, tert-Butyl acetylene | PdCl2(PPh3)2-CuI, Triethylamine, THF | 6-Bromo-4-(tert-butylethynyl)-2-chloroquinazoline | mdpi.com |

| Stille | 6-Bromo-2,4-dichloroquinazoline, Trimethylalane | Pd(PPh3)4 | 4-Methyl and 6-methyl substituted products | mdpi.com |

Transformations of the Ethyl Moiety at Position 4

The ethyl group at the 4-position of the quinazoline ring offers opportunities for functionalization, particularly at the benzylic position.

Benzylic C-H Functionalization and Derivatization

The benzylic C-H bonds of the ethyl group are susceptible to functionalization due to their relatively low bond dissociation energy. researchgate.net Various methods, including radical-based and polar mechanisms, can be employed to introduce new functional groups at this position. wisc.eduwisc.edu For example, benzylic C-H bonds can undergo chlorination, which can then be followed by nucleophilic substitution to introduce a variety of functionalities. wisc.edu Visible light photoredox catalysis has also emerged as a powerful tool for benzylic C-H functionalization, enabling the formation of diverse heterocyclic structures. rsc.org

A study on the functionalization of this compound demonstrated that the benzylic position can be chlorinated using N-chlorobenzenesulfonimide in the presence of a base. rsc.org This chlorinated intermediate can then serve as a precursor for further derivatization.

Oxidation and Reduction Pathways of the Ethyl Side Chain

The ethyl side chain can undergo both oxidation and reduction reactions. Oxidation of the ethyl group could potentially lead to the corresponding acetylquinazoline or, with further oxidation, the carboxylic acid derivative. The specific outcome would depend on the oxidizing agent and reaction conditions used.

Conversely, while the ethyl group is already in a reduced state, reactions involving the quinazoline ring might indirectly affect it. For instance, reduction of the quinazoline ring itself could occur under certain conditions.

Reactivity of the Quinazoline Nitrogen Heterocycle

The quinazoline ring system itself possesses inherent reactivity due to the presence of two nitrogen atoms. cymitquimica.comchemenu.com These nitrogen atoms can act as bases and nucleophiles, and they influence the reactivity of the entire heterocyclic system.

The nitrogen atoms can be alkylated, leading to the formation of quinazolinium salts. nih.govscispace.com The quinazoline ring is generally stable to cold, dilute acids and bases, but can be cleaved under more forcing conditions. scispace.com

The presence of the nitrogen atoms also activates the pyrimidine (B1678525) ring towards nucleophilic attack, particularly at positions 2 and 4. nih.govscispace.com While the 4-position is occupied by the ethyl group in this compound, the reactivity of this position is a key feature of the broader quinazoline family. The electron-withdrawing nature of the nitrogen atoms also influences the reactivity of the substituents on the benzene (B151609) ring, facilitating reactions like the nucleophilic aromatic substitution of the bromine atom at position 6.

N-Alkylation and N-Acylation Studies

The nitrogen atoms within the quinazoline ring, particularly at positions 1 and 3, are key sites for functionalization through N-alkylation and N-acylation reactions. These reactions introduce alkyl or acyl groups, which can significantly alter the molecule's steric and electronic properties, thereby modulating its biological activity and physicochemical characteristics.

While specific studies on the N-alkylation and N-acylation of this compound are not extensively documented in publicly available research, the reactivity can be inferred from studies on analogous quinazoline derivatives. The lone pair of electrons on the nitrogen atoms makes them nucleophilic and thus susceptible to reaction with electrophiles such as alkyl halides and acyl chlorides.

Research on related quinazolinone systems demonstrates the feasibility of such transformations. For instance, studies on 3-butylquinazoline-2,4(1H,3H)-dione have shown that N-alkylation can be achieved by reacting the quinazolinedione with alkyl halides like 1-bromo-2-chloroethane (B52838) or 1-bromo-3-chloropropane (B140262) in the presence of a base such as anhydrous potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) cu.edu.eg. This reaction typically proceeds via nucleophilic substitution, where the nitrogen anion attacks the electrophilic carbon of the alkyl halide.

Similarly, N-acylation is a common strategy for derivatizing the quinazoline core. This reaction is generally carried out using an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct. The acylation of anthranilic acid is a fundamental step in many quinazolinone syntheses, highlighting the reactivity of the amino group that ultimately becomes one of the ring nitrogens nih.govbrieflands.com.

The presence of the electron-withdrawing bromine atom at the 6-position and the ethyl group at the 4-position of this compound would influence the nucleophilicity of the nitrogen atoms. The bromine atom's inductive effect would decrease the electron density of the ring system, potentially making the nitrogens less nucleophilic compared to an unsubstituted quinazoline. Conversely, the ethyl group at the 4-position, being an electron-donating group, might slightly counteract this effect. The precise conditions for N-alkylation or N-acylation of this compound would, therefore, require empirical optimization, likely involving a strong base to deprotonate the nitrogen for subsequent reaction with the electrophile.

Table 1: Examples of N-Alkylation Reactions on Related Quinazoline Scaffolds

| Starting Material | Reagent | Product | Reaction Conditions | Yield (%) | Reference |

| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | Various alkyl halides or substituted benzyl (B1604629) bromides | Corresponding S-alkylated quinazoline-4-one derivatives | K₂CO₃, DMF, reflux | 68.5–92.3 | nih.gov |

| 3-Butylquinazoline-2,4(1H,3H)-dione | 1-Bromo-3-chloropropane | 3-Butyl-1-(3-chloropropyl)quinazoline-2,4(1H,3H)-dione | Anhydrous K₂CO₃, dry DMF, room temperature | 68 | cu.edu.eg |

Note: The first entry describes S-alkylation of a mercaptoquinazoline, which is analogous to N-alkylation in terms of the nucleophilic substitution mechanism.

Ring-Opening and Ring-Closing Reactions of the Pyrimidine Ring

The stability of the pyrimidine ring in quinazolines is a critical aspect of their chemistry. Under certain conditions, this ring can undergo opening, which can be either a desired transformation for further synthetic elaboration or an undesired side reaction during synthesis.

Ring opening of the quinazoline nucleus is a known challenge, particularly in the synthesis of quinazolin-4(3H)-ones, where it can lead to the formation of diamide (B1670390) byproducts grafiati.com. The pyrimidine ring is susceptible to nucleophilic attack, which can initiate a ring-opening cascade. For instance, the treatment of quinazolin-4(3H)-ones with strong nucleophiles can lead to cleavage of the amide bond within the pyrimidine ring.

Conversely, ring-closing reactions are fundamental to the synthesis of the quinazoline scaffold itself. A common synthetic route involves the cyclization of an acylated anthranilamide or a related precursor nih.govbrieflands.com. For example, the reaction of an N-acyl anthranilic acid with a nitrogen source can lead to the formation of the quinazolinone ring system.

While specific studies on the ring-opening and ring-closing reactions starting from this compound are not readily found, the general principles of quinazoline chemistry suggest that such transformations are plausible. For example, a hypothetical ring-opening could be initiated by a strong nucleophile attacking the C4 position, facilitated by the electron-withdrawing nature of the adjacent nitrogen and the bromo substituent on the benzene ring. Subsequent bond cleavages could lead to an open-chain intermediate. Ring-closing reactions, on the other hand, are less likely to occur from the stable this compound itself without prior modification or fragmentation. However, derivatives of this compound could be designed to undergo intramolecular cyclizations to form more complex fused heterocyclic systems.

Derivatization Strategies and Analogue Synthesis for Research Exploration

Structural Modifications of the Quinazoline (B50416) Core for Molecular Diversity

The quinazoline nucleus offers multiple sites for structural modification, enabling the generation of a vast chemical space for research purposes. Key positions for substitution that significantly influence the properties of the resulting compounds are positions 2, 3, and 4 of the quinazoline ring.

Substitution at Positions 2, 3, and 4

The following table summarizes examples of substitutions at positions 2 and 4 of the 6-bromoquinazoline (B49647) core:

| Position | Substituent | Resulting Compound Class | Reference |

| 4 | 4'-N-methylpiperazin-1'-yl | 4-Aminoquinazolines | rroij.com |

| 2 | Thio-benzyl moiety | Quinazoline-4-one derivatives | nih.gov |

| 4 | 2-chlorophenyl | 2-Aminoquinazoline derivatives | smolecule.com |

Incorporation of Fused Heterocyclic Systems

To further expand the structural diversity of 6-bromo-4-ethylquinazoline, the fusion of additional heterocyclic rings to the quinazoline core is a common strategy. This approach can lead to novel polycyclic compounds with unique three-dimensional shapes and potentially enhanced biological activities. For instance, the synthesis of 1,2,3,4-tetrahydropyridazino[6,1-b]quinazolin-10-one has been reported, demonstrating the fusion of a pyridazinone ring to the quinazoline system. brieflands.com Another example involves the 1,3-dipolar cycloaddition of an azide (B81097) to an alkynyl group at position 4 of a quinazoline derivative, leading to the formation of a triazole ring fused to the quinazoline core. rroij.com These fused systems can significantly alter the electronic and steric properties of the parent molecule, offering new avenues for therapeutic exploration.

Functionalization at the Bromo Position for Scaffold Diversification

The bromine atom at the 6-position of the quinazoline ring is a key handle for a variety of chemical transformations, particularly cross-coupling reactions. This allows for the introduction of a wide range of chemical moieties, leading to significant diversification of the molecular scaffold.

Introduction of Diverse Chemical Moieties

The bromo group at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This enables the introduction of a wide array of aryl and heteroaryl groups. For example, Suzuki-Miyaura cross-coupling has been successfully employed to synthesize 6-aryl-4-aminoquinazolines from 6-bromo-4-aminoquinazolines. rroij.com This strategy has been utilized to attach a pyrimidine (B1678525) ring to the 6-position of the quinazoline core, which in some cases, enhanced the biological activity of the resulting compounds. rroij.com

Synthesis of Bioconjugates and Chemical Probes

The reactivity of the bromo position can also be exploited for the synthesis of bioconjugates and chemical probes. While direct examples for this compound are not prevalent in the provided search results, the general principle of using a halogenated heterocycle for bioconjugation is well-established. For instance, a bromo-substituted scaffold can be functionalized with a linker that can then be attached to a biomolecule, such as a peptide or protein. nih.gov This approach is valuable for creating targeted drug delivery systems or fluorescent probes for biological imaging. The development of new chemical methods for bioconjugation, including those that are light-driven, is an active area of research. beilstein-journals.org

Synthesis of Quinazoline-Derived Molecular Hybrids

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units into a single molecule. nih.gov This approach aims to create novel compounds with improved affinity, selectivity, and efficacy, or with a dual mode of action. The this compound scaffold is a suitable platform for the synthesis of such hybrid molecules.

For example, a hybrid molecule could be constructed by linking the 6-position of the quinazoline ring, via its bromo functionality, to another biologically active scaffold. One study describes the synthesis of quinazolinone-based hybrids containing a benzofuran (B130515) and an imidazolium (B1220033) moiety. researchgate.net While not starting from this compound specifically, this demonstrates the principle of creating complex hybrid structures based on the quinazoline core. The versatility of the 6-bromo position in cross-coupling reactions makes it an ideal attachment point for a wide variety of other heterocyclic systems or pharmacophores, offering a powerful tool for the discovery of new therapeutic agents. nih.govresearchgate.net

Lead Scaffold Derivatization and Optimization Strategies

The quinazoline core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. The compound this compound serves as a valuable starting point or "lead scaffold" for chemical derivatization and the synthesis of diverse analogues for research purposes. The presence of the bromine atom at the C-6 position and the ethyl group at the C-4 position offers specific sites for chemical modification, allowing for a systematic exploration of the structure-activity relationships (SAR) of the resulting derivatives.

Optimization strategies for this scaffold typically involve modifying three key regions: the C4-ethyl side chain, the C6-bromo substituent, and other positions on the quinazoline ring, such as C2 or C7. The bromine atom is particularly useful as it provides a reactive handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups. This allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetics.

A notable area of research for quinazoline-based compounds is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase). Structure-activity relationship studies have been conducted on analogues to probe the enzyme's quinone-binding pocket. nih.gov In these studies, derivatives of a parent quinazoline scaffold were synthesized and evaluated for their inhibitory potential.

One key finding from these research efforts is that substitutions on the quinazoline ring and the structure of the side chain are critical for inhibitory potency. nih.gov For example, in a study exploring analogues of quinazoline-based complex I inhibitors, it was observed that introducing a bromine substituent at the C-6 position could influence the compound's inhibitory potential. nih.gov While the parent compound, decyl-quinazolineamine (DQA), showed strong inhibition, the 6-bromo substituted version was found to be slightly less potent, indicating that substitutions at this position can modulate activity. nih.gov

Further research has highlighted that modifications to the side chain at position 4 have a dramatic impact on biological activity. For instance, shortening an alkyl side chain or introducing polar substituents can lead to a significant decrease in inhibitory action against mitochondrial complex I. nih.gov Conversely, other modifications, such as replacing a bromo-substituent on a phenyl-ethyl side chain with a tert-butyl group, can be well-tolerated without a loss of inhibition. nih.gov The lipophilicity of the molecule, often expressed as the calculated log P (clog P), has been identified as a key parameter, with a clear correlation observed between increasing lipophilicity and higher inhibitory activity up to a certain threshold. nih.gov

The derivatization of the quinazoline scaffold is not limited to positions 4 and 6. The introduction of an amino group at the C2-position of the quinazoline ring has been shown to significantly enhance binding affinity and potency for certain protein targets. nih.gov Additionally, substitutions at the C7-position, such as with a methoxy (B1213986) group, have been explored to improve properties like metabolic stability, although this can sometimes introduce new metabolic liabilities, such as O-demethylation. acs.org

The synthesis of quinazoline analogues can also involve the oxidation of the scaffold to form quinazoline 3-oxides, which serve as reactive intermediates for further functionalization and have their own distinct biological profiles. researchgate.net These varied strategies underscore the versatility of the quinazoline scaffold in generating large libraries of compounds for exploring biological space and optimizing lead compounds for specific research applications.

Table 1: Structure-Activity Relationship of Selected Quinazoline Analogues as Mitochondrial Complex I Inhibitors nih.gov

| Compound Name/Reference | Structure | Key Features & SAR Insights |

| Decyl-quinazolineamine (DQA) | Quinazoline with N-decyl side chain | Parent compound, strong inhibitor. Establishes baseline activity. |

| QA-1 | 6-Bromo-N-(nonan-2-yl)-4-quinazolinylamine | Bromine at C-6 slightly weakens inhibitory potential compared to DQA. |

| Compound 3 (in source) | N-hexyl-4-quinazolinylamine | Smaller alkyl substituent at N-4 is better tolerated than larger groups. |

| Compound 4 (in source) | 6,7-Dimethoxy-N-decyl-4-quinazolinylamine | Methoxy groups at C-6/C-7 further decrease inhibition compared to the unsubstituted DQA. |

| Fenazaquin | Quinazoline with a 4-(tert-butyl)phenethyl ether side chain | Replacement of a bromo-substituent on the side chain with a tert-butyl group is tolerated without loss of inhibition. |

Structure Activity Relationship Sar Studies and Molecular Design Principles Pre Clinical/theoretical

Elucidation of Positional Effects of Substituents on Molecular Interactions

The placement of substituents on the quinazoline (B50416) core is a critical determinant of a compound's interaction with its biological target. The quinazoline nucleus offers multiple positions for substitution, with positions 2, 4, 6, and 7 being commonly explored in drug design.

Research on various quinazoline derivatives has demonstrated that the nature and location of substituents significantly influence their biological effects, which can range from anticancer to antimicrobial activities. For instance, in a series of 4-oxoquinazoline-based N-hydroxypropenamides, compounds with the N-hydroxypropenamide group at position 7 of the 4-oxoquinazoline skeleton were generally more potent than those with the same group at position 6. nih.govacs.org This highlights the spatial sensitivity of the ligand-target interaction, where even a slight shift in the position of a key functional group can dramatically alter binding affinity and subsequent biological response.

Furthermore, studies on 4(3H)-quinazolinone antibacterials revealed that while certain substitutions on one of the rings were tolerated, substitutions at the C6 and C7 positions with bromo or hydroxyl groups led to a loss of activity. acs.org This underscores that the electronic and steric properties of substituents at different positions play a crucial and non-interchangeable role in defining the molecule's activity profile. In the context of 6-Bromo-4-ethylquinazoline, the presence of the bromo group at position 6 and the ethyl group at position 4 dictates a specific electronic and steric landscape that will govern its molecular interactions.

Role of the Bromo and Ethyl Substituents in Ligand-Target Recognition

The bromo and ethyl substituents at positions 6 and 4, respectively, of the quinazoline ring are pivotal in defining the molecule's interaction with its target protein.

The bromo group at position 6, being an electron-withdrawing and lipophilic substituent, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Halogen bonding, a non-covalent interaction involving a halogen atom, can also play a role in ligand-target recognition, providing additional stability to the binding complex. In various quinazoline series, the introduction of a bromo substituent has been shown to enhance biological activity. For example, in a study of quinolinone-based thiosemicarbazones, bromo-substituted compounds exhibited increased antituberculosis activity, which was attributed to the increased molecular volume and reduced electronegativity conferred by the bromine atom. nih.gov Similarly, structure-activity relationship studies on other heterocyclic compounds have shown that a 6-bromo substitution is not always essential for bioactivity but that the position can accommodate various alkyl groups, suggesting a complex interplay of steric and electronic factors. nih.gov

The ethyl group at position 4 is a small alkyl group that primarily contributes to the steric bulk and lipophilicity of the molecule. Its size and conformation can influence how the molecule fits into the binding pocket of a target protein. In some instances, an ethyl group can provide favorable van der Waals interactions with hydrophobic residues in the binding site, thereby enhancing binding affinity. For example, in a series of quinazoline derivatives targeting protein kinases, compounds with ethyl or methyl groups as side chains at position 7 demonstrated good pan-RTK inhibitor activity. nih.gov Conversely, the introduction of a second substituent, such as an ethyl group, on an amine at the 6-position of the quinazoline nucleus has been shown to alter the molecule's conformation and increase antiparasitic potency. semanticscholar.org This suggests that the ethyl group at position 4 in this compound likely plays a significant role in orienting the molecule within the target's binding site and establishing crucial hydrophobic interactions.

The interplay between the electron-withdrawing nature of the bromo group and the hydrophobic character of the ethyl group creates a unique electronic and steric profile for this compound, which is central to its specific ligand-target recognition.

Conformational Analysis and its Impact on Binding Affinity

The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. Conformational analysis of quinazoline derivatives provides insights into the spatial arrangement of substituents and their influence on binding affinity.

For flexible molecules, the energy difference between various conformations can be small, allowing the molecule to adopt a specific conformation upon binding to a receptor. nih.gov Theoretical studies on quinazoline derivatives have shown that the addition of substituents, such as an ethyl group, can alter the conformational space and stabilize certain structures. semanticscholar.org For instance, in a study of N6-substituted quinazolines, the introduction of an ethyl group led to an intermediate conformation that allowed for spatial correlation with different parts of the quinazoline nucleus, which was not observed in analogues without the ethyl group. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools for predicting the activity of novel compounds and for guiding the design of more potent analogues.

Various QSAR studies have been performed on quinazoline derivatives to elucidate the key structural features required for their biological activities. mdpi.comrsc.org These studies often employ molecular descriptors that quantify various physicochemical properties of the molecules, such as electronic, steric, and hydrophobic characteristics. For example, a Hologram QSAR (HQSAR) study on a series of 6-arylquinazolin-4-amine inhibitors identified specific molecular fragments that either increase or decrease biological activity. mdpi.com

While a specific QSAR model for this compound is not available in the reviewed literature, the principles of QSAR can be applied to its design. By systematically modifying the substituents at various positions of the this compound scaffold and evaluating their biological activity, a QSAR model could be developed. Such a model would provide valuable insights into the electronic and steric requirements for optimal activity and would facilitate the predictive design of new, more potent derivatives. For instance, a 3D-QSAR model could reveal the favorable and unfavorable regions around the molecule for steric and electrostatic interactions, guiding the rational placement of new substituents. rsc.org

Rational Design Frameworks for Quinazoline-Based Research Compounds

The rational design of novel research compounds based on the quinazoline scaffold is a multifaceted process that integrates insights from SAR studies, conformational analysis, and QSAR modeling. The goal is to systematically modify the quinazoline core to optimize its interaction with a specific biological target.

A common strategy in the rational design of quinazoline-based inhibitors is to identify a lead compound and then systematically explore the effects of different substituents at various positions. acs.orgnih.govresearchgate.net For example, based on the known structure-activity relationships of 4-anilinoquinazolines, researchers have designed and synthesized novel analogues with improved antitumor activity by replacing the benzene (B151609) ring with a pyrrole (B145914) ring and introducing different basic side chains at positions 6 or 7 of the quinazoline nucleus. nih.gov

The design of this compound as a research compound would likely follow a similar framework. The quinazoline core serves as a well-established pharmacophore, and the bromo and ethyl substituents are chosen to probe specific interactions within the target's binding site. The bromine atom can serve as a handle for further chemical modification or to explore halogen bonding interactions, while the ethyl group can be varied in size and lipophilicity to optimize hydrophobic interactions.

The development of dual inhibitors, which simultaneously target multiple biological pathways, is another emerging rational design strategy. For instance, dual inhibitors of PI3K and HDAC have been developed based on a 4-methyl quinazoline scaffold. nih.gov This approach could potentially be applied to the this compound scaffold to create novel polypharmacological agents.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal for elucidating the electronic structure and predicting the chemical reactivity of molecules. For 6-bromoquinazoline (B49647) derivatives, DFT has been employed to understand their stability and reactivity profiles, which are crucial for their potential applications, for instance, as cytotoxic agents. beilstein-journals.orgnih.govnih.gov

One common approach involves using the B3LYP hybrid functional combined with a basis set like 6–31+G(d,p) to perform geometry optimization and calculate key electronic parameters. beilstein-journals.orgnih.gov These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. beilstein-journals.org A larger energy gap suggests higher stability and lower reactivity. beilstein-journals.org

In a study of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, DFT calculations revealed that a specific derivative, compound 8a, possessed a HOMO-LUMO energy gap of 4.71 eV. beilstein-journals.org This was higher than that of a related compound 8c (4.57 eV) and the established drug Erlotinib (4.18 eV), indicating that compound 8a is thermodynamically more stable. beilstein-journals.org Such insights are vital for designing molecules with desired stability and reactivity characteristics. beilstein-journals.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Conclusion on Stability |

|---|---|---|---|---|

| Compound 8a (a 6-bromoquinazoline derivative) | -6.53 | -1.82 | 4.71 | More stable than 8c and Erlotinib |

| Compound 8c (a 6-bromoquinazoline derivative) | -6.62 | -2.05 | 4.57 | Less stable than 8a |

| Erlotinib (Reference Drug) | -6.21 | -2.03 | 4.18 | Less stable than 8a and 8c |

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding mode of ligands to the active sites of proteins and other biological targets, which is a cornerstone of rational drug design. nih.gov

For 6-bromoquinazoline derivatives, molecular docking studies have been instrumental in understanding their potential as inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer progression. beilstein-journals.orgnih.gov These simulations can identify the specific amino acid residues within the EGFR active site that interact with the ligand.

Studies on 6-bromo-quinazolin-4(3H)-one derivatives have shown that these molecules can fit well within the EGFR binding pocket. beilstein-journals.org The simulations predict various types of non-covalent interactions that stabilize the ligand-receptor complex. These include:

Hydrogen Bonds: Key interactions with residues such as Cys773 and Met769. nih.gov

Hydrophobic and π-Interactions: The quinazolinone ring often engages in π-π or π-alkyl interactions with residues like Phe699, Val702, Ala719, Leu694, Leu820, and the mutant gatekeeper residue Met790. beilstein-journals.orgnih.gov The phenyl moiety can also form π-interactions with residues like Asp855. beilstein-journals.org

These predicted interactions are crucial as they often correlate with the biological activity of the compounds and provide a rationale for the structure-activity relationships observed experimentally. beilstein-journals.orgnih.gov

Beyond predicting the binding pose, docking software calculates a scoring function, often expressed as binding energy (in kcal/mol), to estimate the binding affinity between the ligand and the receptor. beilstein-journals.org A lower (more negative) binding energy generally indicates a stronger and more stable interaction.

In studies of 6-bromoquinazoline derivatives targeting EGFR, calculated binding energies have been used to rank compounds and prioritize them for synthesis and biological testing. For example, compound 8a was found to have a binding energy of -6.7 kcal/mol against EGFR, while another derivative, 8c, had a binding energy of -5.3 kcal/mol. beilstein-journals.orgmdpi.com When docked against a mutated form of EGFR, compound 8a showed a binding energy of -6.8 kcal/mol. beilstein-journals.orgnih.gov These values, when compared with known inhibitors, help to gauge the potential potency of the new derivatives.

| Compound | Target Receptor | Binding Energy (kcal/mol) |

|---|---|---|

| Compound 8a | EGFR (1M17) | -6.7 |

| Compound 8c | EGFR (1M17) | -5.3 |

| Compound 8a | Mutated-EGFR (3W2Q) | -6.8 |

| Neratinib (Co-crystal ligand) | Mutated-EGFR (3W2Q) | -7.1 |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. beilstein-journals.org This technique is used to assess the stability of the predicted binding pose and to explore the conformational flexibility of the complex.

For 6-bromoquinazoline-EGFR complexes, MD simulations have been performed for periods up to 100 nanoseconds. beilstein-journals.org A key metric analyzed in these simulations is the Root-Mean-Square Deviation (RMSD) of the atomic positions. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound within the active site and that the protein-ligand complex is conformationally stable. beilstein-journals.org

The simulation protocol typically involves placing the docked complex in a solvent box (e.g., using the TIP3P water model), neutralizing the system with ions, and then running the simulation under defined conditions using a force field like Amber99sb. beilstein-journals.org This allows for a more realistic assessment of the interactions and stability in a simulated physiological environment. beilstein-journals.org

Cheminformatics and Virtual Screening Methodologies for Quinazoline (B50416) Libraries

Cheminformatics and virtual screening are powerful computational strategies used to search large libraries of chemical compounds for molecules with desired properties. nih.govacs.org This approach is particularly useful in the early stages of drug discovery to identify promising "hit" compounds.

The process for quinazoline libraries typically involves:

Library Construction: A large virtual library of quinazoline derivatives is generated in silico. This can involve modifying the core quinazoline scaffold with various substituents at different positions. researchgate.net

Virtual Screening: The entire library is then computationally screened against a specific biological target using high-throughput molecular docking. nih.govresearchgate.net This process filters the vast chemical space to a manageable number of compounds with high predicted binding affinities.

Hit Identification and Optimization: The top-scoring compounds are identified as hits. Further computational analysis can help in understanding the structure-activity relationship (SAR) across the series and guide the design and synthesis of more potent analogues. researchgate.net

This methodology has been successfully applied to identify novel quinazoline-based inhibitors for various targets, demonstrating its efficiency in accelerating the discovery of new lead compounds. researchgate.net

Theoretical Investigations of Photophysical Properties (e.g., Exciplex Formation)

Theoretical methods are also employed to investigate the photophysical properties of quinazoline derivatives, which is relevant for their application in materials science, such as in Organic Light-Emitting Diodes (OLEDs). beilstein-journals.orgnih.gov Computational techniques like DFT and Time-Dependent Density Functional Theory (TD-DFT) can predict electronic absorption and emission spectra, as well as properties related to excited states. acs.org

A notable area of investigation is exciplex formation. An exciplex is an electronically excited complex formed between an electron donor and an electron acceptor. Quinazoline, being an electron-accepting core, can be incorporated into molecules designed to form exciplexes. beilstein-journals.orgnih.gov Theoretical calculations can provide insight into the structure-property relationships that govern exciplex emission. For instance, DFT calculations can estimate the dihedral angles between donor and acceptor units within a molecule, which influences the separation of the HOMO and LUMO and thus the charge-transfer character of the excited state. beilstein-journals.org

Studies on specific quinazoline derivatives have shown they can act as versatile exciplex-forming materials, capable of forming different types of exciplexes that emit light of different colors (e.g., sky-blue or orange). beilstein-journals.orgnih.gov These theoretical and experimental findings are crucial for the rational design of new materials for advanced applications like white OLEDs. beilstein-journals.org

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 4 Ethylquinazoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 6-Bromo-4-ethylquinazoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the atoms.

Based on the analysis of related quinazoline (B50416) and bromo-quinoline compounds, a predicted set of ¹H and ¹³C NMR chemical shifts for this compound dissolved in a solvent like CDCl₃ can be proposed. The ethyl group at the C4 position would exhibit a characteristic quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃). The aromatic protons on the quinazoline core would appear as distinct signals, influenced by the electron-withdrawing bromine atom and the heterocyclic nitrogen atoms. Specifically, the H-5 proton is expected to be a doublet, deshielded by the nearby bromine atom, while the H-7 and H-8 protons would also show characteristic splitting patterns. The H-2 proton on the pyrimidine (B1678525) ring typically appears as a singlet at a downfield chemical shift.

| Position | Predicted ¹H Chemical Shift (ppm), Multiplicity, Coupling Constant (J in Hz) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | ~8.9 (s, 1H) | ~156.0 |

| 4 | - | ~168.0 |

| 4a | - | ~150.0 |

| 5 | ~8.3 (d, J = 2.0 Hz, 1H) | ~128.5 |

| 6 | - | ~122.0 |

| 7 | ~7.9 (dd, J = 8.8, 2.0 Hz, 1H) | ~137.0 |

| 8 | ~7.7 (d, J = 8.8 Hz, 1H) | ~129.0 |

| 8a | - | ~125.0 |

| CH₂ (ethyl) | ~3.2 (q, J = 7.5 Hz, 2H) | ~30.0 |

| CH₃ (ethyl) | ~1.5 (t, J = 7.5 Hz, 3H) | ~13.0 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. sdsu.eduscience.govyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show a clear cross-peak between the methylene (CH₂) and methyl (CH₃) protons of the ethyl group, confirming their direct connection. It would also reveal the coupling between the adjacent aromatic protons H-7 and H-8. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). An HSQC spectrum would allow for the unambiguous assignment of each carbon atom that bears a proton, for instance, linking the proton signal at ~8.9 ppm to the C-2 carbon and the aromatic proton signals to their respective carbons (C-5, C-7, C-8). sdsu.edu

Correlations from the ethyl CH₂ protons to the C-4 carbon and the bridgehead carbon C-4a, confirming the attachment of the ethyl group at the C-4 position.

Correlations from the H-5 proton to C-4, C-7, and the bridgehead carbon C-8a.

A correlation from the H-2 proton to C-4 and C-8a, confirming the pyrimidine ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, irrespective of whether they are connected through bonds. A NOESY spectrum would be particularly useful for analyzing the conformation of the ethyl group. A cross-peak between the ethyl CH₂ protons and the H-5 proton would indicate their spatial proximity, providing evidence for the preferred orientation of the ethyl group relative to the quinazoline ring.

The ethyl group at the C-4 position is not expected to rotate completely freely due to potential steric hindrance with the proton at the C-5 position. This restricted rotation can lead to a preferred conformation, or rotamer. While this effect might be subtle at room temperature, variable-temperature NMR studies could reveal changes in the chemical shifts or coupling constants of the ethyl group protons and H-5 if a significant energy barrier to rotation exists. Furthermore, quantitative analysis of NOESY cross-peak intensities can provide distance constraints between the ethyl protons and H-5, allowing for the calculation of the most stable conformation in solution.

Mass Spectrometry for Fragmentation Pathways and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through its fragmentation pattern. chemguide.co.uklibretexts.org

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of this compound. The presence of a bromine atom is readily identified by its characteristic isotopic signature; bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). youtube.comnih.gov This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule. youtube.com

The calculated monoisotopic mass for the molecular ion [C₁₀H₉⁷⁹BrN₂]⁺ is 236.0000, and for [C₁₀H₉⁸¹BrN₂]⁺ is 237.9979. HRMS analysis would be expected to confirm these masses with high precision (typically within 5 ppm).

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) to generate a series of product ions. uab.eduresearchgate.net The resulting fragmentation pattern provides detailed structural information. For this compound, the fragmentation is anticipated to be influenced by the ethyl substituent and the stable quinazoline core. researchgate.net

A plausible fragmentation pathway for the molecular ion of this compound (m/z 236/238) would likely involve the following steps:

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the C4-CH₂ bond would result in the loss of 29 Da, leading to a stable brominated quinazoline cation at m/z 207/209. This is often a dominant fragmentation pathway for alkyl-substituted heterocycles. researchgate.net

Loss of ethylene (B1197577) (CH₂=CH₂): A rearrangement reaction could lead to the loss of a neutral ethylene molecule (28 Da), forming a protonated 6-bromoquinazoline (B49647) ion at m/z 208/210.

Fragmentation of the Quinazoline Ring: Subsequent fragmentation of the quinazoline core could involve the loss of a neutral molecule of hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation for many nitrogen-containing heterocyclic rings.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 236/238 | [C₁₀H₉BrN₂]⁺ (Molecular Ion) | - |

| 207/209 | [C₈H₄BrN₂]⁺ | •C₂H₅ (29 Da) |

| 208/210 | [C₈H₅BrN₂]⁺ | C₂H₄ (28 Da) |

| 180/182 | [C₇H₄BrN]⁺ | •C₂H₅, HCN (56 Da total) |

| 128 | [C₈H₄N]⁺ | Br•, HCN (106 Da total) |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

While NMR provides structural information in solution, single-crystal X-ray crystallography offers a definitive and high-precision depiction of the molecular structure in the solid state. This technique would confirm the connectivity and provide precise measurements of bond lengths, bond angles, and torsion angles of this compound.

Although a specific crystal structure for this compound is not publicly available, its solid-state properties can be inferred from closely related compounds, such as 4-methoxyquinazoline. nih.govnih.gov The quinazoline ring system itself is expected to be essentially planar. The crystal packing would likely be dominated by intermolecular interactions such as π–π stacking between the planar aromatic quinazoline rings of adjacent molecules. nih.gov In the crystal structure of 4-methoxyquinazoline, molecules form π–π stacks with a centroid-centroid separation of approximately 3.5 Å, leading to a herringbone packing arrangement. nih.govnih.gov A similar packing motif could be anticipated for this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization in Mechanistic Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of functional groups within a molecule. In the context of mechanistic studies involving this compound and its derivatives, these techniques can provide crucial insights into changes in bonding and structure throughout a chemical reaction. By monitoring the appearance or disappearance of characteristic vibrational bands, researchers can track the conversion of reactants, the formation of intermediates, and the emergence of products.

Infrared (IR) Spectroscopy probes the vibrations of molecules that induce a change in the dipole moment. For this compound, the IR spectrum is expected to be characterized by a series of distinct absorption bands corresponding to the various functional groups present in the molecule.

Raman Spectroscopy , on the other hand, detects vibrations that cause a change in the polarizability of the molecule. It is often complementary to IR spectroscopy, as some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly true for vibrations of symmetric, non-polar bonds.

Key Vibrational Modes of this compound:

The vibrational spectrum of this compound can be divided into several regions, each corresponding to specific types of molecular vibrations. The expected characteristic vibrational frequencies are summarized in the table below, based on data for analogous quinazoline and substituted benzene (B151609) compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Notes |

| Quinazoline Ring | C-H stretching | 3100-3000 | 3100-3000 | Aromatic C-H stretches typically appear at high wavenumbers. |

| C=N stretching | 1630-1580 | 1630-1580 | Strong to medium intensity bands characteristic of the quinazoline core. | |

| C=C stretching | 1600-1450 | 1600-1450 | Multiple bands are expected due to the aromatic nature of the rings. | |

| Ring breathing modes | ~1000 | Strong in Raman | A characteristic, often strong, Raman band for the quinazoline ring system. | |

| C-H in-plane bending | 1300-1000 | 1300-1000 | ||

| C-H out-of-plane bending | 900-675 | 900-675 | The pattern of these bands can provide information about the substitution pattern on the benzene ring. | |

| Ethyl Group (-CH₂CH₃) | C-H asymmetric stretching | ~2960 | ~2960 | |

| C-H symmetric stretching | ~2870 | ~2870 | ||

| CH₂ scissoring | ~1465 | ~1465 | ||

| CH₃ symmetric bending (umbrella) | ~1380 | ~1380 | ||

| Bromo Substituent | C-Br stretching | 700-500 | 700-500 | This vibration is often weak and can be difficult to assign definitively. |

In mechanistic studies, for instance, if the ethyl group at the 4-position were to be oxidized, one would expect to see the disappearance of the characteristic C-H stretching and bending modes of the ethyl group and the appearance of new bands corresponding to a carbonyl (C=O) group, typically in the region of 1750-1650 cm⁻¹. Similarly, if the bromine atom at the 6-position were to be replaced in a nucleophilic substitution reaction, the C-Br stretching vibration would disappear, and new bands corresponding to the new substituent would emerge.

Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to predict the vibrational spectra of molecules. nih.gov These computational methods can provide a detailed assignment of the observed vibrational bands and can be invaluable in interpreting the spectra of complex molecules like this compound and its reaction intermediates. nih.gov

Electronic Spectroscopy (UV-Vis, Fluorescence) for Advanced Photophysical Characterization

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule. These techniques are fundamental for understanding the photophysical properties of compounds like this compound and for designing molecules with specific optical characteristics, such as those required for fluorescent probes or materials for optoelectronic applications.

UV-Visible (UV-Vis) Absorption Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* transitions within the quinazoline ring system. The position and intensity of these bands are influenced by the substituents on the ring.

Fluorescence Spectroscopy involves the emission of light from a molecule after it has been excited to a higher electronic state. Not all molecules that absorb light are fluorescent; the efficiency of fluorescence is determined by the competition between radiative (fluorescence) and non-radiative decay pathways. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band and is shifted to longer wavelengths (a phenomenon known as the Stokes shift).

Photophysical Properties of this compound and its Derivatives:

The photophysical properties of quinazoline derivatives are highly dependent on the nature and position of their substituents. nih.govbeilstein-journals.org The introduction of electron-donating or electron-withdrawing groups can significantly alter the energies of the molecular orbitals and thus the absorption and emission characteristics.

For this compound, the following electronic transitions are anticipated:

| Transition Type | Expected Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) Range (M⁻¹cm⁻¹) | Notes |

| π → π | 220-280 | 10,000 - 50,000 | High-intensity bands associated with the aromatic system. |

| π → π | 300-350 | 1,000 - 10,000 | Lower energy π → π* transitions, often sensitive to substitution. |

| n → π | > 350 | < 1,000 | Weak transitions involving the non-bonding electrons of the nitrogen atoms. These are often obscured by the stronger π → π bands. |

The bromine atom at the 6-position is expected to cause a slight red-shift (bathochromic shift) of the absorption bands compared to the unsubstituted quinazoline due to its ability to extend the π-conjugation through its lone pairs and its heavy atom effect. The ethyl group at the 4-position is likely to have a smaller, slightly red-shifting effect.

The fluorescence properties of this compound are more difficult to predict without experimental data. While many quinazoline derivatives are fluorescent, the presence of the heavy bromine atom could potentially quench the fluorescence through enhanced intersystem crossing to the triplet state. The fluorescence quantum yield (the ratio of emitted photons to absorbed photons) would need to be experimentally determined to quantify the emissive properties of this compound.

In the context of designing derivatives with specific photophysical properties, the 6-bromo and 4-ethyl positions offer sites for further functionalization. For instance, introducing a strong electron-donating group could lead to the formation of a "push-pull" system, which often results in a significant red-shift of the absorption and emission spectra and can enhance the fluorescence quantum yield. rsc.orgfigshare.com Time-Dependent Density Functional Theory (TD-DFT) is a computational method that can be used to predict the electronic absorption spectra of molecules and can aid in the rational design of derivatives with desired photophysical characteristics. mdpi.comacs.org

Role of 6 Bromo 4 Ethylquinazoline As a Research Tool and Lead Compound

Utility as a Key Chemical Building Block in Advanced Organic Synthesis

The 6-bromoquinazoline (B49647) core is a foundational element in the synthesis of more complex molecules. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions. These methodologies allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling the creation of diverse chemical libraries for screening. For instance, the synthesis of various 6-substituted quinazolinone derivatives often starts from a 6-bromo precursor, highlighting the scaffold's importance as a versatile intermediate. nih.gov Synthetic routes often begin with brominated anthranilic acid to construct the core ring system, which can then be further functionalized. nih.govscispace.com This strategic utility allows chemists to systematically modify the molecule to explore structure-activity relationships (SAR).

Application in the Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting biological pathways and validating protein targets. A well-designed probe must exhibit high potency and selectivity for its intended target. While specific probes based on the 6-Bromo-4-ethylquinazoline structure are still under development, the broader quinazoline (B50416) class has been successfully used to create such tools. For example, quinazolinone-based molecules have been developed as chemical probes for inhibiting BET family bromodomains, which are critical readers of epigenetic marks. nih.gov The development of these probes often involves optimizing a fragment-hit, a process where the 6-bromoquinazoline scaffold could serve as a core for building potency and selectivity. nih.gov The adaptability of the 6-bromo position for linking to reporter tags (like fluorophores or biotin) further underscores its potential in creating sophisticated probes for studying cellular mechanisms.

Contributions to the Field of Heterocyclic Chemistry Methodologies

The synthesis and functionalization of quinazolines, including brominated derivatives, have contributed to the advancement of heterocyclic chemistry. rsc.org The development of efficient, regioselective reactions to modify the quinazoline ring system expands the toolkit available to synthetic chemists. semanticscholar.org Research into novel catalytic systems, such as silver-catalyzed annulation reactions to generate quinazolines, demonstrates the ongoing innovation in this field. researchgate.net These new synthetic strategies are critical for accessing novel chemical space and enabling the efficient production of complex heterocyclic compounds for drug discovery and materials science. rsc.org

Assessment as a Lead Compound for Pre-clinical Research and Optimization

The 6-bromoquinazoline scaffold is a well-established pharmacophore in drug discovery, particularly in oncology. nih.gov The presence of a halogen at the 6-position has been shown to improve the anticancer effects of quinazoline derivatives. nih.gov Several FDA-approved drugs, such as Gefitinib and Erlotinib, feature a substituted quinazoline core and target the epidermal growth factor receptor (EGFR). This precedent makes 6-bromo-4-alkylquinazoline derivatives attractive candidates for lead optimization.

Identification of Molecular Targets through In Vitro Assays

The initial step in characterizing a lead compound is to identify its molecular targets using in vitro assays. For quinazoline derivatives, a common approach is to screen them against a panel of kinases, as they are well-known kinase inhibitors. Furthermore, their antiproliferative activity is assessed against various cancer cell lines. For example, novel 6-bromo-quinazoline-4(3H)-one derivatives have been evaluated for their cytotoxic effects against cell lines like MCF-7 (breast cancer) and SW480 (colon cancer) using the MTT assay. nih.govnih.gov Such screenings can reveal the compound's potency and selectivity, guiding further investigation into its mechanism of action.

Table 1: In Vitro Antiproliferative Activity of a Representative 6-Bromoquinazoline Derivative (Compound 8a) nih.gov

| Cell Line | IC₅₀ (µM) | Positive Control (Erlotinib) IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | 15.85 ± 3.32 | >30 |

| SW480 (Colon Cancer) | 17.85 ± 0.92 | 21.50 ± 1.15 |

| MRC-5 (Normal Fibroblast) | 84.20 ± 1.72 | Not Reported |

Mechanistic Studies on Enzyme Inhibition (in vitro)

Once a primary target is identified, mechanistic studies are conducted to understand how the compound exerts its inhibitory effect. For many quinazoline-based anticancer agents, the target is a protein kinase, such as EGFR. Molecular docking studies are often employed to predict the binding mode of these compounds within the enzyme's active site. These computational models suggest that the quinazoline core typically binds to the hinge region of the kinase domain, mimicking the adenine part of ATP. Studies on 6-bromoquinazoline derivatives have shown interactions with key residues in the EGFR active site, including π-π or π-alkyl hydrophobic interactions. nih.gov The binding energy can be calculated to quantify the affinity, with values for some derivatives reaching -6.7 kcal/mol, indicating a stable interaction. nih.gov

Characterization of Receptor Antagonism or Agonism at the Molecular Level (in vitro)

Beyond enzyme inhibition, quinazoline derivatives can also act as receptor antagonists or agonists. While much of the research on 6-bromoquinazolines has focused on inhibiting receptor tyrosine kinases like EGFR, which functions as both a receptor and an enzyme, the scaffold is versatile. Characterizing receptor interaction involves radioligand binding assays to determine the compound's affinity (Ki) for the receptor and functional assays to measure its effect on downstream signaling pathways. This helps to classify the compound as an antagonist (blocks the receptor), an agonist (activates the receptor), or an inverse agonist. For receptor tyrosine kinases, inhibition of the kinase activity effectively antagonizes the receptor's signaling function.

Future Research Directions and Emerging Applications in Academia

The existing applications of this compound as a key intermediate strongly suggest promising avenues for future research and development in academia. Its role in the synthesis of compounds targeting adenosine receptors opens up a significant field of investigation. google.com Adenosine receptors, particularly the A2a and A2b subtypes, are implicated in the progression of various cancers. google.com Therefore, future academic research is likely to focus on the development of novel this compound derivatives as potent and selective antagonists for these receptors.

The exploration of this compound as a scaffold for developing treatments for neurodegenerative diseases is another critical area for future academic inquiry. google.com The potential to modify the this compound structure to create compounds that can cross the blood-brain barrier and modulate neuronal pathways could lead to breakthroughs in treating conditions like Parkinson's and Alzheimer's disease. google.com

In the domain of synthetic chemistry, the reactivity of the bromine atom at the 6-position offers a handle for a variety of cross-coupling reactions. Academic researchers are likely to explore these possibilities further, using this compound as a platform to synthesize libraries of novel compounds with diverse functionalities. This could lead to the discovery of molecules with unforeseen biological activities.

Emerging applications may also be found in the field of materials science, where quinazoline-based compounds have been explored for their optical and electronic properties. The specific substitutions on this compound could be tailored to develop new materials with unique characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.